

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

Cat. No.: B171802

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol**, a halogenated pyrimidine derivative of significant interest in medicinal chemistry. While not extensively documented as a standalone compound, its structural motifs are characteristic of key intermediates used in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly protein kinase inhibitors. This document synthesizes information from related structures and established chemical principles to detail its physicochemical properties, a plausible synthetic route, expected analytical data, and its chemical reactivity. Furthermore, we explore its potential applications as a versatile building block in modern drug discovery, grounded in the established role of fluorinated pyrimidines in oncology and other therapeutic areas.

Introduction: The Significance of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids (DNA and RNA) and a multitude of therapeutic agents.^[1] Its ability to engage in various biological interactions, particularly hydrogen bonding,

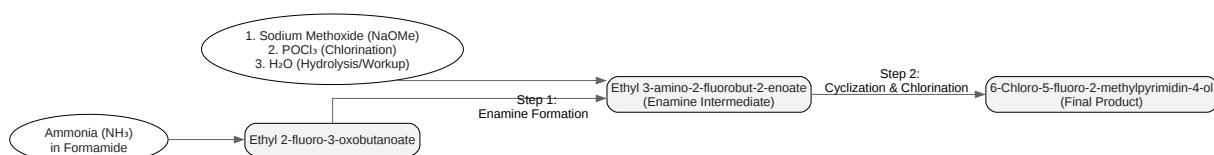
makes it an ideal framework for designing enzyme inhibitors. The strategic incorporation of halogen atoms, such as fluorine and chlorine, profoundly modulates the molecule's physicochemical and pharmacological properties.

- Fluorine Substitution: The introduction of a fluorine atom, as seen at the C5 position, is a widely used strategy in drug design. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and alter lipophilicity and bioavailability.[\[2\]](#)
- Chlorine as a Synthetic Handle: The chlorine atom at the C6 position serves as an excellent leaving group, rendering the molecule a versatile intermediate for further chemical modification.[\[3\]](#)

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol thus represents a valuable trifecta: a biologically relevant pyrimidine core, a property-enhancing fluorine substituent, and a reactive chlorine handle for diversification. This guide will elucidate the chemistry of this compound, positioning it as a key intermediate for researchers in drug development.

Physicochemical and Structural Properties

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol exists in tautomeric equilibrium with its more stable keto form, 6-Chloro-5-fluoro-2-methylpyrimidin-4(1H)-one. For clarity, all references in this guide pertain to this core structure.


Property	Value / Description	Source / Rationale
Molecular Formula	$C_5H_4ClFN_2O$	Based on structure
Molecular Weight	162.55 g/mol	Calculated from formula
IUPAC Name	6-chloro-5-fluoro-2-methylpyrimidin-4(1H)-one	Standard nomenclature
CAS Number	Not assigned.	No direct commercial listing found.
Appearance	Expected to be an off-white to pale yellow solid.	Analogy to similar pyrimidinones. [4]
Melting Point	Estimated >150 °C	Analogy to similar substituted pyrimidines. [4] [5]
Solubility	Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.	General characteristic of pyrimidinones.
Tautomerism	Exists primarily as the pyrimidin-4(1H)-one tautomer due to amide stability.	Fundamental principle of heterocyclic chemistry.

Synthesis and Purification

A definitive published synthesis for **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol** is not readily available. However, a robust and industrially scalable route can be proposed based on established methods for analogous 5-fluoropyrimidinols, such as the key intermediate for the antifungal agent Voriconazole.[\[4\]](#) The core of this synthesis is a cyclocondensation reaction.

Proposed Synthetic Pathway

The synthesis involves a three-step, one-pot process starting from ethyl 2-fluoro-3-oxobutanoate.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol**.

Rationale and Mechanism

- Enamine Formation: The synthesis begins by reacting the β -ketoester with ammonia. The ammonia acts as a nucleophile, attacking the ketone carbonyl to form an enamine intermediate. This step is typically performed in a solvent like formamide.[4]
- Cyclocondensation: A strong base, such as sodium methoxide, promotes the cyclization of the enamine with formamide (which serves as the source for the N1-C2 fragment of the pyrimidine ring). This forms the core pyrimidine ring structure.
- Chlorination & Tautomerization: The resulting pyrimidinol is then chlorinated. While the proposed pathway shows a subsequent chlorination step (e.g., with POCl_3), it is also common for chlorinating agents to be used during the initial cyclization workup. The final product is the stable pyrimidin-4(1H)-one tautomer.

Experimental Protocol (Prophetic)

Disclaimer: This is a prophetic protocol based on analogous procedures and should be optimized under appropriate laboratory conditions.

- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl 2-fluoro-3-oxobutanoate (1.0 eq) dissolved in formamide (5 vol).

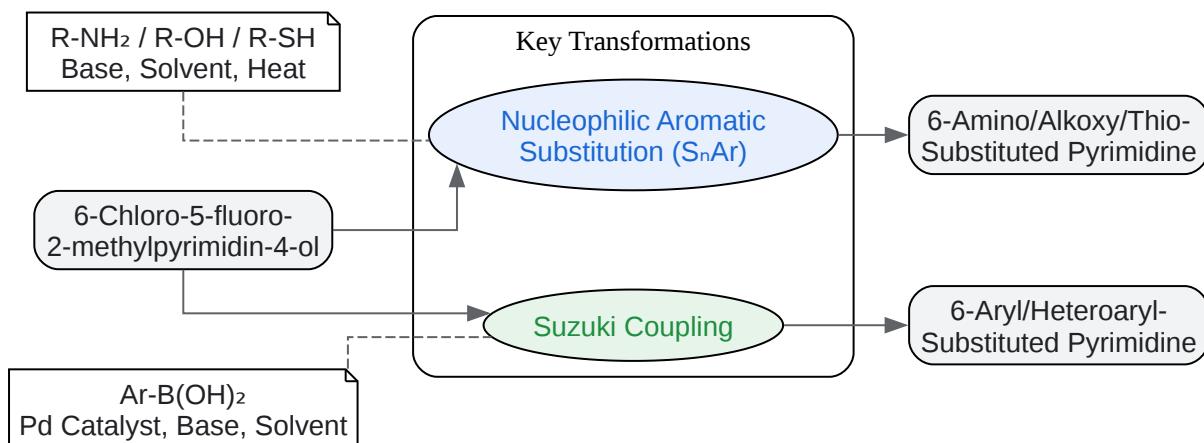
- Enamine Formation: Cool the solution to 0-5 °C and bubble ammonia gas through the mixture for approximately 1-2 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
- Cyclization: Prepare a solution of sodium methoxide (30% in methanol, 2.5 eq) in a separate flask. Add the enamine-containing reaction mixture dropwise to the sodium methoxide solution at a temperature maintained below 50 °C.[4]
- Reaction Monitoring: Heat the resulting mixture to reflux (approx. 70-80 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
- Chlorination and Workup: After cooling to room temperature, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the reaction mixture while maintaining the temperature below 40 °C. Stir for an additional 2 hours.
- Isolation: Carefully quench the reaction by pouring it onto crushed ice. Adjust the pH to 5-6 with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration.
- Purification: Wash the crude solid with cold water and then with a minimal amount of cold acetone or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol** as a solid. Purity should be confirmed by HPLC, NMR, and MS analysis.

Structural Elucidation and Spectroscopic Data

Confirming the structure of the synthesized compound is critical. The following table summarizes the expected spectroscopic data based on analysis of similar structures.[4][6]

Technique	Expected Data and Interpretation
¹ H NMR	~ 12.0-13.0 ppm (broad s, 1H): N-H proton of the pyrimidinone ring. ~ 2.4-2.6 ppm (s, 3H): Methyl (CH ₃) protons at the C2 position.
¹³ C NMR	~ 160-165 ppm: C4 carbonyl carbon. ~ 150-155 ppm: C2 carbon attached to the methyl group. ~ 140-148 ppm (d, J(C,F) ~250 Hz): C5 carbon directly attached to fluorine (large coupling constant). ~ 135-145 ppm (d, J(C,F) ~20-30 Hz): C6 carbon attached to chlorine (smaller coupling to fluorine). ~ 20-25 ppm: Methyl carbon.
¹⁹ F NMR	A single resonance is expected in the typical range for aryl fluorides.
FT-IR (cm ⁻¹)	~ 3100-2900: N-H stretching. ~ 1700-1650: C=O stretching (amide carbonyl). ~ 1620-1580: C=N and C=C ring stretching. ~ 1250-1150: C-F stretching. ~ 800-700: C-Cl stretching.
Mass Spec (ESI+)	m/z = 163.0 [M+H] ⁺ . The spectrum should show a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Synthetic Utility


The primary value of **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol** lies in the high reactivity of its C6-chloro substituent. The pyrimidine ring is electron-deficient, which strongly activates the C4 and C6 positions towards nucleophilic attack.^[3]

Key Reactions

- Nucleophilic Aromatic Substitution (S_nAr): This is the most common and powerful transformation. The chlorine atom can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures. The

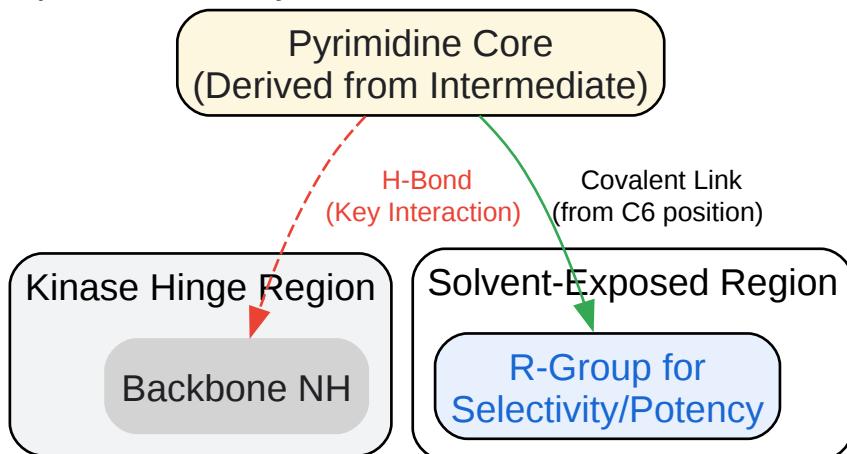
reaction is often facilitated by a base (e.g., DIPEA, K_2CO_3) in a polar aprotic solvent (e.g., DMF, NMP, Dioxane).[7][8]

- Palladium-Catalyzed Cross-Coupling: The C-Cl bond is also amenable to cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, connecting the pyrimidine core to aryl, heteroaryl, or other amine fragments.[9]

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the C6-chloro group.

Biological Significance and Applications in Drug Discovery


The pyrimidine scaffold is a proven pharmacophore for protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are designed as ATP mimetics, binding to the ATP-binding pocket of the kinase to block its activity.[10]

The pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, which are structurally related to adenine (the core of ATP), are particularly successful in this domain.[11][12]

Derivatives of **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol** are ideal precursors for molecules that can mimic these interactions.

For instance, structurally similar 2,4-dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib, used to treat certain types of breast cancer.[\[13\]](#) [\[14\]](#) Our title compound offers a pre-installed methyl group at the C2 position, providing a different substitution pattern for exploring structure-activity relationships (SAR).

Conceptual Model: Pyrimidine Inhibitor in Kinase ATP Pocket

[Click to download full resolution via product page](#)

Caption: Simplified model of a pyrimidine-based inhibitor binding to a kinase.

Safety and Handling

While specific toxicology data for this compound is unavailable, related chlorofluoropyrimidines are classified with GHS hazard statements.[\[15\]](#) It should be handled with appropriate precautions in a fume hood.

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its pyrimidine core provides a biologically relevant scaffold, while the fluorine and chlorine substituents offer avenues for fine-tuning pharmacological properties and performing subsequent chemical elaborations. The synthetic accessibility and versatile reactivity of its C6-chloro group make it an attractive starting point for generating libraries of novel compounds, particularly in the pursuit of next-generation protein kinase inhibitors for cancer and other diseases.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. *Science*, 317(5846), 1881-1886. [\[Link\]](#)
- Sravanti, G., & Manju, S. L. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. *Current Pharmaceutical Design*, 31(14), 1100-1129. [\[Link\]](#)
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. *Nature Reviews Cancer*, 3(5), 330-338. [\[Link\]](#)
- Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. *Indian Journal of Pharmaceutical Sciences*, 80(2), 242-252. [\[Link\]](#)
- Waring, M. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. *Journal of Heterocyclic Chemistry*, 58(5), 947-951. [\[Link\]](#)
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. *RSC Medicinal Chemistry*, 11(9), 986-1004. [\[Link\]](#)
- Wilson, P. M., Danenberg, P. V., & Ladner, R. D. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. *Molecules*, 25(15), 3433. [\[Link\]](#)
- Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. *Bioorganic Chemistry*, 153, 107867. [\[Link\]](#)
- El-Damasy, D. A., et al. (2024).
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. *RSC Medicinal Chemistry*, 11(9),

986-1004. [Link]

- Picazo, E. M. H., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. *Journal of Heterocyclic Chemistry*, 58(5), 947-951. [Link]
- Wang, T., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. *Organic Letters*, 7(21), 4713-4716. [Link]
- PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. PubChem Compound Summary for CID 53487969. [Link]
- Jafar, N. N. A., et al. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Pharmaffiliates. (n.d.). 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Product Page. [Link]
- PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. PubChem Compound Summary for CID 136034041. [Link]
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. *Asian Journal of Chemistry*, 24(3), 1409-1410. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 6-Chloro-5-methylpyrimidin-4(1H)-one | C5H5ClN2O | CID 136034041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemscene.com [chemscene.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-5-fluoro-2-methylpyrimidin-4-ol structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b171802#6-chloro-5-fluoro-2-methylpyrimidin-4-ol-structure\]](https://www.benchchem.com/product/b171802#6-chloro-5-fluoro-2-methylpyrimidin-4-ol-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com